molecular formula C15H11ClN2OS B6116784 2-[(4-chlorobenzyl)thio]-4(3H)-quinazolinone

2-[(4-chlorobenzyl)thio]-4(3H)-quinazolinone

Cat. No. B6116784
M. Wt: 302.8 g/mol
InChI Key: FIDGQGFKBKNAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzyl)thio]-4(3H)-quinazolinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the quinazolinone family, which is known for its diverse range of biological activities. In

Scientific Research Applications

Antimicrobial and Antifungal Activities

2-[(4-chlorobenzyl)thio]-4(3H)-quinazolinone and its derivatives demonstrate significant antimicrobial and fungicidal properties. For example, certain quinazolinone derivatives have shown effective inhibitory effects against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, surpassing the efficacy of commercial bactericides like bismerthiazol. Additionally, these compounds exhibit potent fungicidal activities against pathogens like Pellicularia sasakii and Colletotrichum capsici, outperforming commercial fungicides such as hymexazol (Yan et al., 2016).

Anticancer Potential

Some 2-[(4-chlorobenzyl)thio]-4(3H)-quinazolinone analogs have been synthesized and evaluated for their anticancer activity. Notably, specific compounds have been identified as active anticancer agents, with compounds like 2-Mercapto-3-benzyl-4-thioxo-6-iodo-3H-quinazolin and 2-(2,4-dinitrophenyl)-3-benzyl-6-iodo-4-(3H)-quinazolinone demonstrating notable effectiveness in in vitro studies (Hamid et al., 2001).

Anticonvulsant Properties

Certain 4(3H)-quinazolinone compounds structurally related to 2-[(4-chlorobenzyl)thio]-4(3H)-quinazolinone have shown promise as anticonvulsants. Preliminary screenings revealed that compounds such as 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones exhibited significant protection against seizures in mice, with relatively low neurotoxicity (Wolfe et al., 1990).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-11-7-5-10(6-8-11)9-20-15-17-13-4-2-1-3-12(13)14(19)18-15/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDGQGFKBKNAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324135
Record name 2-[(4-chlorophenyl)methylsulfanyl]-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798267
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

449745-71-5
Record name 2-[(4-chlorophenyl)methylsulfanyl]-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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